![molecular formula C24H23NO2S B1246206 NF 115](/img/structure/B1246206.png)
NF 115
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Overview
Description
NF 115 is a heterocyclic compound that belongs to the class of 1,5-benzothiazepines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NF 115 typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable chalcone derivative, followed by cyclization to form the benzothiazepine ring . The reaction conditions often include the use of catalysts such as Sm(NO3)3·6H2O in ethanol and chloroform at room temperature .
Industrial Production Methods
Industrial production of 1,5-benzothiazepines, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
NF 115 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
Scientific Research Applications
Moscovium's primary application lies within the realm of nuclear physics and chemistry. Here are some key areas where Moscovium is utilized:
- Nuclear Research :
- Chemical Properties Exploration :
- Transuranic Element Studies :
Case Study 1: Synthesis and Characterization
A significant experiment conducted at the Joint Institute for Nuclear Research involved synthesizing Moscovium to study its decay patterns and chemical properties. The research team successfully produced a few atoms of Moscovium and observed its rapid decay into nihonium. This study provided valuable data on the half-life and decay chains of superheavy elements, contributing to theoretical models in nuclear physics.
Case Study 2: Cross-Element Reactions
Another research initiative involved investigating Moscovium's reactivity with lighter elements to assess its potential for forming new compounds. Preliminary results indicated that Moscovium could exhibit unique bonding characteristics due to relativistic effects influencing its electron configuration. These findings are crucial for predicting the behavior of superheavy elements in chemical reactions.
Challenges and Limitations
The applications of Moscovium are significantly hindered by several factors:
- Limited Availability : Only a few atoms of Moscovium can be produced at a time due to its short half-life (approximately 0.65 milliseconds), making extensive experimentation challenging .
- High Radioactivity : The intense radioactivity poses safety risks for researchers, necessitating specialized facilities and protocols for handling these materials.
- Lack of Commercial Viability : Currently, there are no commercial applications for Moscovium due to its instability and rapid decay, which limits its use outside academic research settings .
Mechanism of Action
The mechanism of action of NF 115 involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzothiazepine: The parent compound with similar biological activities.
1,3,4-Oxadiazole: Another heterocyclic compound with broad biological activity.
Uniqueness
NF 115 is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the pyrrolo and hexanoyloxy groups enhances its interaction with biological targets and its overall bioactivity .
Properties
Molecular Formula |
C24H23NO2S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(6-phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl) hexanoate |
InChI |
InChI=1S/C24H23NO2S/c1-2-3-5-16-22(26)27-23-20-14-10-17-25(20)19-13-8-9-15-21(19)28-24(23)18-11-6-4-7-12-18/h4,6-15,17H,2-3,5,16H2,1H3 |
InChI Key |
SIMQICJOBGHLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4 |
Synonyms |
2-acetamido-2-deoxy-6-O-(2,2-bis(hydroxymethyl)-3-hydroxypropyl)glucopyranoside NF 115 NF-115 NF115 cpd |
Origin of Product |
United States |
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